molecular formula C23H23N5O3 B1226624 6-Methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine CAS No. 103294-21-9

6-Methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine

Cat. No.: B1226624
CAS No.: 103294-21-9
M. Wt: 417.5 g/mol
InChI Key: DKNNLKOLBQMHAY-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

103294-21-9

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

[4-methyl-6-(3-nitrophenyl)-2-phenylpyrimidin-5-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H23N5O3/c1-16-20(23(29)27-13-11-26(2)12-14-27)21(18-9-6-10-19(15-18)28(30)31)25-22(24-16)17-7-4-3-5-8-17/h3-10,15H,11-14H2,1-2H3

InChI Key

DKNNLKOLBQMHAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C

103294-21-9

Synonyms

FK 360
FK-360
FK360

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-methylpiperazin-1-ylcarbonyl)-1-(3-nitrophenyl)-1-buten-3-one (20 g), benzamidine hydrochloride (9.9 g) and triethylamine (11.4 ml) in n-butanol (200 ml) was refluxed for 2 hours. After evaporating the solvent, the residue was dissolved in a suspension of water (200 ml) and chloroform (200 ml). The separated organic layer was washed with saturated aqueous sodium chloride and dried over magnesium sulfate. To this solution was added activated manganese dioxide (120 g) and the mixture was refluxed for 1 hour with stirring vigorously. After cooling to a room temperature, manganese dioxide was filtered off. The filtrate was evaporated in vacuo, and the residue was subjected to column chromatography on alumina (200 g) eluting with chloroform. The fractions containing the object compound were combined and concentrated under reduced pressure. The crystals were recrystallized from diethyl ether to give 6-methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine.
Name
2-(4-methylpiperazin-1-ylcarbonyl)-1-(3-nitrophenyl)-1-buten-3-one
Quantity
20 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-pyrimidinecarboxylic acid (5 g), dichloromethane (45 ml) and N,N-dimethylformamide (11 ml), thionyl chloride (2.1 g) was added at 7° C. under ice cooling. After stirring for 1.5 hours at the same condition, to a solution of N-methylpiperazine (3.7 g) in dichloromethane (37 ml), the reaction mixture was added under ice cooling and stirred for 2 hours. The reaction mixture was adjusted to pH=8.5 by saturated potassium carbonate and extracted with chloroform. The organic layer was washed with water and brine and dried over magnesium sulfate. The solvent was distilled off to give a residue, which was chromatographed on alumina eluting with a chloroform. The fractions containing the desired product were combined and concentrated in vacuo. The crystalline residue was recrystallized from diethyl ether to afford 6-methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenyl-pyrimidine (3.5 g).
Name
6-methyl-4-(3-nitrophenyl)-2-phenyl-5-pyrimidinecarboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two

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